Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione typically involves the reaction of theophylline with glycine in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of purine chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the development of new bronchodilators and other therapeutic agents.
Mechanism of Action
The mechanism of action of sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle in the respiratory tract, providing relief from bronchoconstriction. The compound also has anti-inflammatory and immunomodulatory effects, contributing to its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A methylxanthine derivative with similar bronchodilator properties.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility and absorption.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Uniqueness
Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione is unique due to its combination of theophylline and glycine, which enhances its solubility and bioavailability. This makes it a more effective therapeutic agent compared to theophylline alone .
Properties
Molecular Formula |
C9H11N5NaO4+ |
---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H7N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3;1,3H2,(H,4,5);/q+1;;+1/p-1 |
InChI Key |
LPJIMSDOKMFIPL-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=O)C2=NC=NC2=[N+](C1=O)C.C(C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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